molecular formula C4F8 B1333372 Octafluoro-2-butene CAS No. 360-89-4

Octafluoro-2-butene

Cat. No. B1333372
CAS RN: 360-89-4
M. Wt: 200.03 g/mol
InChI Key: WSJULBMCKQTTIG-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octafluoro-2-butene is a chemical compound with the formula C4F8. It is a colorless, nonflammable gas . The IUPAC name for this compound is (2E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene . The molecule contains a total of 11 bonds, including 11 non-H bonds, 1 multiple bond, and 1 double bond .


Synthesis Analysis

The synthesis of Octafluoro-2-butene involves the use of N, N-dimethylformamide, copper powder, 2, 2’ -bipyridine, and cuprous bromide. These are added into a pressure-bearing reaction kettle made of Hastelloy alloy. High-purity N2 is used for purging for 10 min, then CFC-114a is poured into a reaction kettle from a steel bottle. The temperature is raised to 80 ℃ under mechanical stirring, raising the pressure of the reaction kettle to about 0.4MPa, preserving the temperature for 12 h, and ending the reaction .


Molecular Structure Analysis

The molecular structure of Octafluoro-2-butene includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of Octafluoro-2-butene is also called the skeletal formula, which is the standard notation for organic molecules .

Scientific Research Applications

Fluorination Reactions

Octafluoro-2-butene is a valuable reagent in organic synthesis, particularly in fluorination reactions. It is used to introduce fluorine atoms into organic compounds, modifying their properties such as increasing hydrophobicity or altering electronic structure. This controlled fluorination is crucial in synthetic chemistry.

Plasma Chemistry and Etching

In plasma chemistry, Octafluoro-2-butene serves as a precursor for producing reactive fluorine-containing species. These species are essential for plasma etching of semiconductor materials, which is a key step in microfabrication and nanofabrication for advanced electronic devices and integrated circuits.

Analytical Chemistry

Octafluoro-2-butene is utilized in gas chromatography-mass spectrometry (GC-MS) as a derivatization reagent. It enhances the detectability of certain analytes by converting them into more volatile derivatives, thus improving the sensitivity and selectivity of analytical methods.

Environmental and Atmospheric Research

This compound is also of interest in environmental and atmospheric research due to its potential as a greenhouse gas and its impact on the atmosphere. Researchers study its effects and behavior in the environment to understand its implications on climate change.

Fire Suppression

Octafluoro-2-butene has been studied for its fire suppression capabilities. It produces a significant amount of fire-extinguishing groups and does not generate combustion radicals during the extinguishing process. Its thermal decomposition mainly yields halogenated alkanes, which react more readily with chain radicals, making it a promising Halon substitute .

Laboratory-Scale Streaming Tests

It has been tested as an advanced agent in fire suppression, with specific application densities required to successfully extinguish fires. This showcases its potential in safety applications and fire-fighting technologies .

Future Directions

Octafluoro-2-butene has been tested for use in streaming fire suppression applications. The tests involved performing large-scale fire suppression tests, determining the toxicity characteristics of the agents, determining the cardiac sensitization NOAEL of the candidate agents, determining the atmospheric impact of the agents, performing materials compatibility experiments, determining the agent decomposition products, characterizing the physical properties of the agents, and assessing the manufacturability of the agents .

properties

IUPAC Name

(E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJULBMCKQTTIG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\F)(\C(F)(F)F)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8
Record name OCTAFLUOROBUT-2-ENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1298
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880149
Record name (E)-Perfluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Octafluorobut-2-ene appears as a colorless, nonflammable gas. May asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to make other chemicals., Colorless gas; [CAMEO]
Record name OCTAFLUOROBUT-2-ENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1298
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Perfluoro-2-butene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16457
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Octafluoro-2-butene

CAS RN

360-89-4, 1516-64-9
Record name OCTAFLUOROBUT-2-ENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1298
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (2E)-1,1,1,2,3,4,4,4-Octafluoro-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1516-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorobut-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-2-butene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 1,1,1,2,3,4,4,4-octafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-Perfluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,1,2,3,4,4,4-octafluorobut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUORO-2-BUTENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRD1744MZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 0.3 dm3-capacity tubular reactor made from stainless steel, provided with electric heating, with a thermocouple sheath, with pipes for feeding the starting components and discharging the reaction products, is charged with about 0.23 dm3 of a catalyst which is silicon dioxide promoted with potassium fluoride in an amount of 35 wt. %. The catalyst is heated in a stream of dry nitrogen with a gradual temperature increase from 180 to 350° C. for four hours. Then the temperature is lowered to 240° C., and 40 g of methyl ester of perfluorovaleric acid are fed with the rate of 20 g/hour. The gas mixture outgoing from the reactor is condensed in a trap cooled down to −30° C., and subjected to low-temperature rectification, as a result of which 27.4 g of perfluoro-2-butene are obtained. The yield of the target product is 95.1%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octafluoro-2-butene

Citations

For This Compound
136
Citations
R Yu, W Hu, X Wang, X Zhang… - International Journal of …, 2022 - Wiley Online Library
… Octafluoro-2-butene as fire-extinguishing agent. The parameters showed that Octafluoro-2-butene … the fire-extinguishing mechanism of Octafluoro-2-butene, which could further explore …
Number of citations: 3 onlinelibrary.wiley.com
CQ Jiao, CA DeJoseph Jr, R Lee… - International Journal of …, 2008 - Elsevier
… Recently several UFCs including hexafluoropropene (C 3 F 6 ), hexafluorobutadiene (C 4 F 6 ), octafluoro-2-butene (2-C 4 F 8 ), octatfluoropentadiene (C 5 F 8 ), etc., have been studied …
Number of citations: 7 www.sciencedirect.com
CA Longfellow, CL Berrie, AG Suits… - The Journal of chemical …, 1997 - pubs.aip.org
… octafluoro-2-butene dissociation, however, the branching fraction is different than from octafluoro-1-butene. In octafluoro-2-butene … C2F4 formation in octafluoro-2-butene are thought to …
Number of citations: 2 pubs.aip.org
DM Graham, T Hikida - The Journal of Physical Chemistry, 1968 - ACS Publications
Results Since only small amounts of reactants were available, it was necessary to carry out the experiments at pres-sures where complete quenching of excited mercury atoms could not …
Number of citations: 3 pubs.acs.org
RD Chambers, AJ Palmer - Tetrahedron, 1969 - Elsevier
… cis and trans-Octafluoro-2-butene are prepared by … (ii) Similarly when cis-octafluoro-2-butene (06 B. 3 mmoke) and HBr (… The recovered octafluoro-2-butene (@8 g 4 mmolcs) was shown …
Number of citations: 10 www.sciencedirect.com
LR Grzyll, C Ramos, PA Laut, JA Vitali… - Proceedings of the 1998 …, 1998 - nist.gov
… The follow-on effort to this work has begun, which will involve further development of octafluoro-2-butene and blends of octafluoro-2-butene with tropodegradable bromocarbons. The …
Number of citations: 2 www.nist.gov
EW Kaiser, DS Pierce - The Journal of Physical Chemistry A, 2015 - ACS Publications
… thermodynamics of the trans to cis isomerization of octafluoro-2-butene. (10) In this case, … bond that will allow improved interpretation of the octafluoro-2-butene data presented in ref 10. …
Number of citations: 12 pubs.acs.org
C Jiao, C Dejoseph… - APS Annual Gaseous …, 2007 - ui.adsabs.harvard.edu
2-C 4 F 8 is one of the promising candidates to replace cC 4 F 8 that has been widely used for dielectric etching but is not environmentally friendly. In this study we have investigated …
Number of citations: 3 ui.adsabs.harvard.edu
LR Grzyll, JA Meyer - 2005 - Citeseer
… This paper is focused on the testing of octafluoro-2-butene and blends of octafluor-2-butene with 1-bromopropane for streaming fire suppression applications. The project involved …
Number of citations: 4 citeseerx.ist.psu.edu
SL Koontz, MB Denton - International Journal of Mass Spectrometry and …, 1981 - Elsevier
… with a Veeco RG ion gauge calibrated with NZ_ Technical-grade octafluoro-2-butene … Spectra-of n-butane and octafluoro~ 2-butene were taken both with the Nier-type source which …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.